Methyl 3-butanoyl-4-hydroxybenzoate
Description
Methyl 3-butanoyl-4-hydroxybenzoate is a substituted benzoate ester featuring a butanoyl group (C₄H₇CO-) at the 3-position and a hydroxyl group (-OH) at the 4-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, including lipophilicity and reactivity influenced by electron-withdrawing and donating effects.
Properties
CAS No. |
65843-26-7 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-butanoyl-4-hydroxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-3-4-10(13)9-7-8(12(15)16-2)5-6-11(9)14/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
HUSZVOUXRRPANV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)C(=O)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-butanoyl-4-hydroxybenzoate with five analogs, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
Lipophilicity: The butanoyl group in this compound enhances lipophilicity compared to smaller substituents (e.g., formamido or amino groups). This property may favor membrane permeability in drug design . The benzyloxy group in Methyl 4-benzyloxy-3-methoxybenzoate contributes to higher molecular weight (272.29 g/mol) and reduced water solubility .
Reactivity: The allyl group in Methyl 3-allyl-4-hydroxybenzoate enables participation in Diels-Alder or thiol-ene reactions, making it valuable in polymer chemistry . The amino group in Methyl 3-amino-4-hydroxybenzoate increases basicity, altering pH-dependent solubility and reactivity .
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